Lactoferricin, bovine

Description

Contextualization within Antimicrobial Peptides (AMPs) Research

Bovine lactoferricin (B1576259) is a prominent member of the antimicrobial peptide (AMP) family. nih.gov AMPs are a diverse group of naturally occurring molecules that form a critical component of the innate immune response in a wide range of organisms. A key area of research focuses on the ability of these peptides to combat a variety of pathogens. Bovine lactoferricin is noted for its potent activity against a wide range of bacteria and Candida albicans. oup.com Its bactericidal properties are a focal point of many studies, which aim to understand its mechanism of action and potential applications. nih.govacs.org Research has demonstrated that the antimicrobial efficacy of bovine lactoferricin can be more potent than its parent protein, lactoferrin. mdpi.com

Derivation from Bovine Lactoferrin

Bovine lactoferricin is a 25-amino acid peptide that originates from the N-terminal region of bovine lactoferrin, an 80 kDa iron-binding glycoprotein (B1211001) found in milk and other exocrine secretions. acs.orgcdnsciencepub.com The release of this potent antimicrobial peptide occurs through the enzymatic digestion of lactoferrin by pepsin, particularly under acidic conditions such as those found in the stomach. mdpi.comcdnsciencepub.com This process was first identified in 1991 and revealed that the resulting peptide fragment exhibited stronger antibacterial activity than the intact lactoferrin molecule. mdpi.com The discovery that bovine lactoferricin is a naturally occurring peptide formed during digestion has spurred extensive research into its biological functions. mdpi.com

Multifunctional Aspects in Innate Immunity Research

The role of bovine lactoferricin in the innate immune system extends beyond its direct antimicrobial actions. It is recognized as a multifunctional, or pleiotropic, molecule with a range of immunomodulatory and anti-inflammatory properties. cdnsciencepub.comnih.gov Research indicates that bovine lactoferrin and its derived peptides, including lactoferricin, can modulate the functions of various immune cells. mdpi.com For instance, bovine lactoferrin can enhance the activity of natural killer (NK) cells, promote the phagocytic function of neutrophils, and activate macrophages. nih.gov

Furthermore, bovine lactoferricin has been shown to influence the expression of Toll-like receptors (TLRs), which are crucial for recognizing pathogens and initiating an immune response. frontiersin.orgcdnsciencepub.com Studies have demonstrated that bovine lactoferrin can modulate TLR7-mediated responses, which are important for detecting single-stranded RNA viruses. frontiersin.org Additionally, it has been shown to interact with intestinal epithelial cells, promoting their activation and enhancing the host's defense system in the gut. jmb.or.kr This interaction can help in the recovery of damaged intestinal tissue and protect against infections. jmb.or.kr The peptide's ability to interact with various components of the immune system highlights its significance as a key regulator of innate host defense. cdnsciencepub.commdpi.com

Research Findings on Bovine Lactoferricin

Table 1: Antimicrobial Activity of Bovine Lactoferricin

| Target Organism | Observed Effect | Reference |

|---|---|---|

| Escherichia coli | Bactericidal activity; induced influx of membrane-impermeant fluorescent probe. nih.gov | nih.gov |

| Candida albicans | Bactericidal activity. oup.com | oup.com |

| Gram-positive bacteria | Inhibition of growth. mdpi.com | mdpi.com |

| Gram-negative bacteria | Inhibition of growth, though some species like Proteus spp., Pseudomonas cepacia, and Serratia spp. showed resistance. oup.commdpi.com | oup.commdpi.com |

| Rotavirus | Prevention of RV-induced diarrhea and reduction of RV titers in the bowels of infected mice. jmb.or.kr | jmb.or.kr |

Table 2: Immunomodulatory Effects of Bovine Lactoferricin

| Target Cell/System | Observed Effect | Reference |

|---|---|---|

| Intestinal Epithelial Cells (IEC-6) | Enhanced growth, attachment, and spreading; upregulated phosphorylation of FAK and paxillin. jmb.or.kr | jmb.or.kr |

| Plasmacytoid Dendritic Cells (pDCs) | Bovine lactoferrin enhanced TLR7-mediated responses in elderly women. frontiersin.org | frontiersin.org |

| Human Articular Cartilage and Synovium | Restored proteoglycan loss promoted by catabolic factors; demonstrated anti-catabolic and anti-inflammatory bioactivities. nih.gov | nih.gov |

| Innate Immune Cells (general) | Targets dendritic cells, monocytes, and macrophages to influence adaptive immune cells (T and B cells). mdpi.com | mdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Bovine Lactoferricin |

| Bovine Lactoferrin |

| Pepsin |

| Lactoferrin |

| Lactoferricin |

| Calcein |

| Sucrose |

| Tryptophan |

| Arginine |

| Vitamin D |

| Galactooligosaccharides (GOS) |

| Paxillin |

| Focal Adhesion Kinase (FAK) |

| Interleukin-1β (IL-1β) |

| Fibroblast growth factor 2 (FGF-2) |

| Vascular endothelial growth factor (VEGF) |

Properties

Molecular Formula |

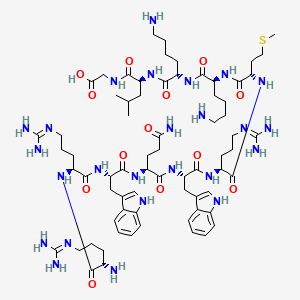

C70H113N25O13S |

|---|---|

Molecular Weight |

1544.9 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C70H113N25O13S/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

WYQWAYUTSJMKOS-KYWDJMBTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Structural Biology of Bovine Lactoferricin

Primary Sequence Analysis and Key Amino Acid Residues

The primary structure of bovine lactoferricin (B1576259) is a 25-amino acid sequence that is notably rich in basic and hydrophobic residues. frontiersin.orgresearchgate.net This sequence dictates the fundamental properties of the peptide, including its charge, hydrophobicity, and capacity to form specific secondary structures. The sequence of bovine lactoferricin is FKCRRWQWRMKKLGAPSITCVRRAF.

Research has consistently identified Tryptophan (Trp) and Arginine (Arg) as the most critical residues for the biological activities of bovine lactoferricin. cdnsciencepub.comavma.org The peptide contains two tryptophan and multiple arginine residues which are crucial for its function. researchgate.net The replacement of either of the two tryptophan residues (Trp6 or Trp8) with alanine (B10760859) resulted in a severe loss of antibacterial activity. researchgate.net Similarly, the replacement of arginine residues also diminished biological activity. researchgate.net

The significance of these residues lies in their contribution to the peptide's interaction with microbial cell membranes. cdnsciencepub.com The positively charged arginine residues facilitate the initial electrostatic attraction to negatively charged components of bacterial membranes, while the bulky, aromatic tryptophan residues are believed to anchor the peptide into the membrane's lipid bilayer. cdnsciencepub.comresearchgate.net This interaction destabilizes the membrane structure, which is a key mechanism of its antimicrobial action. cdnsciencepub.comnih.gov Furthermore, studies on lactoferricin derivatives suggest that energetically favorable cation-pi interactions between arginine and tryptophan residues may contribute significantly to the peptide's high antimicrobial activity. nih.gov

Table 1: Summary of Key Findings on Tryptophan and Arginine Residues

| Residue Type | Key Findings | References |

| Tryptophan (Trp) | Two Trp residues are essential for antimicrobial activity. | researchgate.net |

| Believed to anchor the peptide into the bacterial cell membrane. | researchgate.net | |

| Replacement with Alanine leads to a severe loss of activity. | researchgate.netnih.gov | |

| Arginine (Arg) | Multiple positively charged Arg residues are important for biological activity. | researchgate.net |

| Directs the peptide to bind to the bacterial surface through electrostatic interactions. | cdnsciencepub.comavma.org | |

| Replacement with Alanine reduces activity. | researchgate.net | |

| Trp & Arg Synergy | The Trp/Arg-rich portion is related to antimicrobial, antifungal, antitumour, and antiviral properties. | cdnsciencepub.comnih.gov |

| Potential for energetically favorable cation-pi interactions between Arg and Trp. | nih.gov |

Bovine lactoferricin contains two cysteine residues that form a single, intramolecular disulfide bond. nih.govresearchgate.net This covalent linkage creates a cyclic, looped structure which is a defining feature of the peptide. researchgate.netresearchgate.net The disulfide bond provides significant structural stability and resistance to degradation by proteases. researchgate.net

The role of this disulfide bridge is complex. While it stabilizes the peptide's conformation, some research indicates that this rigidity may limit the structural flexibility required for optimal interaction with and disruption of microbial membranes. frontiersin.orgmdpi.com Studies comparing the cyclic native peptide with linear versions or those where the disulfide bond cannot form (e.g., C36G mutant) have shown that increased flexibility can enhance antibacterial activity, even if stability is reduced. frontiersin.orgnih.gov This suggests a trade-off between the structural rigidity conferred by the disulfide bond and the dynamic adaptability needed for potent biological function. frontiersin.org The disulfide bond in LfcinB is formed between Cys19 and Cys36 of the original lactoferrin sequence numbering. mdpi.com

Secondary and Tertiary Conformations

The bioactivity of bovine lactoferricin is not solely dependent on its primary sequence but also on its higher-order structure. The peptide exhibits remarkable conformational plasticity, adopting different structures in different environments.

A key feature of bovine lactoferricin's three-dimensional structure is its pronounced amphipathicity. acs.orgnih.gov In its folded state, the peptide arranges its amino acid residues so that the hydrophobic and hydrophilic (cationic) side chains are segregated onto opposite faces of the molecule. researchgate.netresearchgate.netacs.org This creates an extended hydrophobic surface on one side and a positively charged surface on the other. acs.orgnih.gov The hydrophobic surface includes residues such as Phenylalanine, Tryptophan, and Isoleucine, while the hydrophilic face is populated by positively charged Arginine and Lysine (B10760008) residues. acs.orgnih.gov This amphipathic character is critical for its mechanism of action, as it facilitates the disruption of microbial membranes. frontiersin.orgacs.org

Table 2: Amphipathic Residue Distribution in Bovine Lactoferricin

| Structural Face | Constituent Residue Types | Key Residues Identified in Studies | References |

| Hydrophobic | Nonpolar, aromatic side chains | Phe1, Cys3, Trp6, Trp8, Pro16, Ile18, Cys20 | acs.orgnih.gov |

| Hydrophilic | Positively charged (basic) side chains | Arginine (Arg), Lysine (Lys) | researchgate.netacs.org |

Bovine lactoferricin demonstrates significant conformational flexibility, a trait that is crucial for its function. frontiersin.orgresearchgate.net There is a dramatic structural difference between the peptide segment when it is part of the parent lactoferrin protein versus when it is an isolated peptide. nih.gov In the crystal structure of intact bovine lactoferrin, the region corresponding to LfcinB is primarily α-helical. acs.orgnih.gov However, once cleaved and in an aqueous solution, the peptide refolds into a distorted, antiparallel β-sheet structure. nih.govacs.orgnih.gov

This ability to transition between conformations is a hallmark of its dynamic adaptability. frontiersin.org In aqueous environments, it favors a β-sheet structure, but in the presence of hydrophobic, membrane-mimicking environments (like SDS micelles), it can transition towards α-helical or β-sheet conformations. frontiersin.orgnih.gov This structural plasticity allows the peptide to reorient itself for optimal interaction with and insertion into diverse microbial membranes, which is vital for its disruptive function. frontiersin.orgnih.gov The instability of the peptide as released from the parent protein and its subsequent refolding into a more active β-sheet form is thought to be a primary reason for its dramatically higher potency compared to the intact lactoferrin protein. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the three-dimensional solution structure of bovine lactoferricin. acs.orgnih.gov 2D ¹H NMR studies were the first to reveal that, in an aqueous solution, LfcinB adopts a distorted antiparallel β-sheet conformation. researchgate.netacs.orgnih.gov This finding was significant as it contrasted sharply with the α-helical conformation observed for the same sequence within the X-ray crystal structure of the parent lactoferrin protein. acs.orgnih.gov

NMR has provided detailed insights into the peptide's structure, defining the extended hydrophobic surface and the surrounding hydrophilic and positively charged residues, confirming its amphipathic character. acs.orgnih.gov The solution structure determined by NMR is considered more relevant to the peptide's interaction with membranes than the structure within the parent protein. acs.orgnih.gov NMR studies have also been employed to analyze the structures of lactoferricin derivatives when bound to membrane-mimetic environments, such as SDS micelles, providing further understanding of the conformational changes that occur upon membrane interaction. nih.gov

Circular Dichroism (CD) Spectroscopy Studies

Circular dichroism (CD) spectroscopy has been a pivotal tool in elucidating the secondary structure of bovine lactoferricin (LfcinB) in various environments, revealing the peptide's conformational flexibility, which is believed to be crucial for its biological activity.

In aqueous solutions, such as water or phosphate-buffered saline (PBS), the CD spectrum of LfcinB is characteristic of a predominantly random coil structure. This is evidenced by a distinct minimum in ellipticity observed around 199-200 nm. frontiersin.orgnih.gov This disordered conformation in a neutral aqueous environment suggests a high degree of flexibility for the peptide in the absence of a biological target.

A significant conformational transition is observed when LfcinB is introduced into membrane-mimicking environments. In the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), which simulate the hydrophobic nature of bacterial membranes, the CD spectrum undergoes a marked change. mdpi.com The appearance of negative bands near 208 nm and 222 nm is indicative of the formation of an α-helical structure. mdpi.com This induced helicity in a non-polar environment suggests that the interaction with a membrane surface triggers a structural rearrangement, a common feature among many antimicrobial peptides that facilitates their insertion into and disruption of the lipid bilayer.

The pH of the surrounding medium also plays a critical role in the secondary structure of LfcinB. Studies have shown that under acidic conditions, there is a notable shift from a random coil to a more ordered structure. nih.gov This pH-dependent conformational change may be physiologically relevant, as the acidic microenvironments often present at sites of infection or inflammation could potentiate the antimicrobial activity of LfcinB by favoring a more structured and active conformation.

The following table summarizes the observed secondary structures of bovine lactoferricin under different experimental conditions as determined by CD spectroscopy.

| Environment | Dominant Secondary Structure | Characteristic CD Signal |

| Aqueous Solution (H₂O, PBS) | Random Coil | Minimum ellipticity at ~199-200 nm frontiersin.orgnih.gov |

| Membrane-Mimicking (SDS, TFE) | α-Helix | Negative bands at ~208 nm and ~222 nm mdpi.com |

| Acidic pH | Increased ordered structure | Shift from random coil conformation nih.gov |

These spectroscopic findings underscore the dynamic nature of the LfcinB structure, which can adapt its conformation in response to environmental cues. This structural plasticity is a key determinant of its mechanism of action against microbial pathogens.

Comparative Structural Analysis with Other Lactoferricin Variants

A comparative analysis of bovine lactoferricin (LfcinB) with its orthologs from other species, notably human (LfcinH) and caprine (LfcinC), reveals significant structural differences that likely account for their distinct biological activities.

Bovine lactoferricin is a 25-amino acid peptide derived from the N-terminus of bovine lactoferrin. mdpi.com A defining feature of LfcinB is the presence of a disulfide bond between two cysteine residues, which creates a cyclic structure. mdpi.com In aqueous solution, NMR studies have shown that LfcinB adopts a distorted antiparallel β-sheet conformation. rcsb.org

Human lactoferricin (LfcinH) is a larger peptide, comprising 49 amino acids. rcsb.orgresearchgate.net Crucially, LfcinH lacks the disulfide bridge found in LfcinB, resulting in a linear and more flexible structure. rcsb.org In aqueous solution, LfcinH is largely unstructured or exists in a partially folded state, sometimes described as a nascent helix. rcsb.org However, in a membrane-mimicking solvent, it folds into a more defined α-helical conformation. rcsb.org

Information on caprine lactoferricin (LfcinC) suggests it is structurally more akin to LfcinB than to LfcinH. While detailed structural studies are less abundant, it is known to be a cationic peptide derived from the N-terminus of goat lactoferrin. mdpi.com Comparative studies of the parent lactoferrin proteins indicate that bovine and caprine lactoferrins share a higher degree of similarity in their thermal stability and structural properties compared to human lactoferrin. unit.noresearchgate.net

The table below provides a comparative summary of the key structural features of these lactoferricin variants.

| Feature | Bovine Lactoferricin (LfcinB) | Human Lactoferricin (LfcinH) | Caprine Lactoferricin (LfcinC) |

| Amino Acid Residues | 25 mdpi.com | 49 rcsb.orgresearchgate.net | Data not specifically found |

| Disulfide Bridge | Present (Cyclic) mdpi.com | Absent (Linear) rcsb.org | Assumed similar to bovine |

| Structure in Aqueous Solution | Distorted antiparallel β-sheet rcsb.org | Random coil / Nascent helix rcsb.org | Data not specifically found |

| Structure in Membrane Environment | α-helical formation | α-helical formation rcsb.org | Data not specifically found |

These fundamental structural distinctions, particularly the length of the peptide and the presence or absence of a stabilizing disulfide bond, are critical determinants of the specific antimicrobial mechanisms and potencies of the different lactoferricin variants.

Production and Purification Methodologies

Enzymatic Cleavage from Bovine Lactoferrin (e.g., Pepsin Digestion)

The most established method for producing bovine lactoferricin (B1576259) is through the enzymatic hydrolysis of native bovine lactoferrin. mdpi.com Pepsin, an acid protease, is widely used for this purpose. The process mimics the natural digestion that would occur in the stomach. nih.gov

The procedure typically involves dissolving purified bovine lactoferrin in an acidic solution (pH 2.0-3.0) and incubating it with pepsin at a controlled temperature, often around 37°C, for several hours. nih.govgoogle.com This enzymatic action cleaves the lactoferrin molecule, releasing a number of peptides. nih.gov Among these is the highly cationic and antimicrobial peptide, lactoferricin B, which corresponds to residues 17-41 or 17-42 of the parent lactoferrin protein. mdpi.comnih.govnovusbio.com

Hydrolysates generated by pepsin digestion show strong activity, and the resulting active peptides, including lactoferricin, retain their function even in the presence of iron, unlike the native lactoferrin molecule. nih.gov Besides porcine pepsin, other acid proteases such as those from cod or the fungus Penicillium duponti have also been shown to effectively generate these active peptides. nih.gov The iron saturation level of the starting bovine lactoferrin does not appear to significantly affect the production yield of lactoferricin itself. nih.gov However, digesting lactoferrin with lower iron content can lead to a greater quantity of other low-molecular-weight cationic peptides. nih.gov

| Enzyme | Source Protein | Typical pH | Typical Temperature | Key Resulting Peptide (Lactoferricin B) | Reference |

|---|---|---|---|---|---|

| Pepsin | Bovine Lactoferrin | 2.0 - 3.0 | 37°C | Residues 17-41/42 | mdpi.comgoogle.comnovusbio.com |

| Cod Pepsin | Bovine Lactoferrin | Acidic | Not Specified | Active Hydrolysate | nih.gov |

| Penicillium duponti Protease | Bovine Lactoferrin | Acidic | Not Specified | Active Hydrolysate | nih.gov |

Synthetic Approaches for Bovine Lactoferricin and its Derivatives

To overcome the limitations of enzymatic digestion and to enable the creation of modified peptides, synthetic production methods are employed. These include chemical synthesis and recombinant DNA technology.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical synthesis, allowing for the precise, residue-by-residue construction of peptides like bovine lactoferricin. mdpi.comnih.gov The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) method. frontiersin.orgexplorationpub.com This process involves anchoring the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. mdpi.com Each cycle consists of removing the temporary Fmoc protecting group from the N-terminus and then coupling the next protected amino acid. frontiersin.org After the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TPA). mdpi.comexplorationpub.com This method allows for the creation of not only the native lactoferricin sequence but also a wide array of derivatives, such as linear, cyclic, dimeric, and tetrameric forms, or peptides incorporating non-natural amino acids to enhance specific properties. mdpi.commdpi.com

Recombinant Production: Recombinant DNA technology offers a biological route to synthesizing lactoferricin. This involves inserting the gene sequence encoding bovine lactoferricin or its derivatives into a host organism, which then produces the peptide. nih.gov The yeast Pichia pastoris and the bacterium Escherichia coli are commonly used expression hosts. nih.govmdpi.comnih.gov Often, the lactoferricin sequence is expressed as a fusion protein, for instance, with glutathione (B108866) S-transferase (GST) or thioredoxin, to improve stability and facilitate purification. nih.govnih.gov After the host cells produce the fusion protein, it is extracted, purified, and then cleaved by a specific enzyme (like enterokinase) to release the recombinant lactoferricin peptide. nih.gov Recombinant methods provide a scalable and potentially more cost-effective approach for large-scale production. nih.gov Recent advancements in precision fermentation using genetically engineered microbes also represent a promising frontier for sustainable and scalable production of recombinant bovine lactoferrin. proteinproductiontechnology.com

| Method | Principle | Common Host/System | Key Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids on a solid support. | Rink amide resin with Fmoc/tBu chemistry | High purity; allows for non-natural amino acids and derivatives. | mdpi.comnih.govfrontiersin.org |

| Recombinant DNA Technology | Gene expression in a host organism. | Pichia pastoris, Escherichia coli | Scalable production; potentially lower cost for large volumes. | nih.govmdpi.comnih.gov |

| Precision Fermentation | Use of genetically engineered microbes in bioreactors. | Yeast or bacteria | Sustainable, scalable, and consistent production. | proteinproductiontechnology.com |

Purification Techniques for Research Applications

Following either enzymatic or synthetic production, lactoferricin must be isolated and purified from a complex mixture of other peptides, proteins, and reagents. Chromatographic and filtration methods are central to this process. researchgate.net

Ion-exchange chromatography (IEC) is a primary technique for purifying lactoferricin, leveraging its highly cationic nature. nih.govresearchgate.net Bovine lactoferricin has a high isoelectric point (pI), meaning it carries a strong positive net charge at neutral or slightly acidic pH. bio-works.com In cation-exchange chromatography, the crude peptide mixture is loaded onto a column packed with a negatively charged stationary phase (e.g., SP Sepharose or CM-Sephadex). spkx.net.cnsciepub.comsciepub.com At an appropriate buffer pH, the positively charged lactoferricin binds strongly to the resin, while neutral or negatively charged impurities pass through. nih.gov The bound lactoferricin is then eluted by increasing the salt concentration of the buffer (e.g., using a sodium chloride gradient) or by changing the pH to neutralize the peptide's charge. nih.govbio-works.com This method can achieve high purity in a single step and is suitable for industrial-scale applications. nih.govbio-works.com

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size. researchgate.net This technique is often used as a polishing step after an initial purification method like IEC. sciepub.comresearchgate.net The sample is passed through a column containing a porous gel matrix. nih.gov Larger molecules are excluded from the pores and travel more quickly through the column, eluting first. Smaller molecules, like lactoferricin (molecular weight ~3.1 kDa), enter the pores, extending their path and causing them to elute later than larger contaminating proteins. nih.govnih.govnih.gov This method is effective for separating lactoferricin from larger protein fragments or aggregated forms.

Affinity chromatography is a highly specific purification technique that relies on the unique binding interaction between a target molecule and a ligand immobilized on a chromatographic resin. researchgate.net Lactoferrin and its derived peptides are known to have a strong affinity for heparin. nih.govmdpi.com A heparin-agarose or heparin-sepharose column can be used to selectively capture lactoferricin from a crude mixture. nih.govnih.gov The sample is loaded onto the column, and lactoferricin binds to the immobilized heparin. nih.gov After washing away unbound contaminants, the purified peptide is eluted by changing the buffer conditions, typically by increasing the ionic strength with a high-concentration salt solution, which disrupts the heparin-lactoferricin interaction. nih.gov This method is highly efficient and can yield a product of very high purity. nih.gov

Membrane filtration techniques, such as ultrafiltration (UF) and microfiltration (MF), are widely used in protein purification, often in conjunction with chromatography. researchgate.netnih.gov These methods separate molecules based on size by using semi-permeable membranes with specific molecular weight cut-offs (MWCO). google.com In the context of lactoferricin purification, ultrafiltration can be used to concentrate the peptide solution or to perform buffer exchange (diafiltration). mdpi.com For example, after enzymatic digestion of lactoferrin, a membrane with a 10 kDa MWCO could be used to separate the smaller lactoferricin peptides from the larger, undigested lactoferrin and the enzyme. nih.gov It is a critical step for desalting and concentrating the final product before drying. mdpi.com

Advanced Separation Methods (e.g., Magnetic Beads, Nanoparticles)

The quest for highly pure and functional bovine lactoferricin has driven the development of advanced separation methodologies that offer significant advantages over traditional chromatographic techniques. These cutting-edge methods often employ magnetic beads and nanoparticles, which provide high surface area-to-volume ratios and allow for rapid and efficient capture of the target protein from complex mixtures like whey. mdpi.comnih.gov These technologies are characterized by their specificity, speed, and potential for automation and scalability. researchgate.net

A prominent approach involves the use of magnetic particles functionalized with affinity ligands that specifically bind to bovine lactoferricin. This strategy, known as magnetic affinity separation, has been explored with various ligands, including heparin, antibodies, and specific peptides. researchgate.netresearchgate.netacs.org

One notable example is the use of micron-sized monodisperse superparamagnetic polyglycidyl methacrylate (B99206) (PGMA) particles. researchgate.net These particles, when coupled with heparin, have demonstrated high efficacy in recovering lactoferricin directly from acidic whey in a single step. researchgate.net The principle relies on the strong, yet reversible, interaction between heparin and lactoferricin. The magnetic core of the beads allows for their easy separation from the whey using a magnetic field, after which the purified lactoferricin can be eluted. mdpi.com Research has shown that this method can yield a product with purity higher than commercially available standards. researchgate.net

Immunoaffinity magnetic purification represents another highly specific method. acs.orgacs.org This technique utilizes magnetic beads coated with monoclonal antibodies that are specific to bovine lactoferricin. mdpi.comacs.org The antibody-coated beads selectively capture the lactoferricin from dairy products. acs.org A key advantage of this approach is its ability to distinguish between the native and denatured forms of the protein, which is crucial for ensuring the biological activity of the final product. mdpi.com The process involves incubating the sample with the immunoaffinity beads, followed by magnetic separation of the bead-protein complex and subsequent elution of the purified lactoferrin. acs.org

Furthermore, magnetic micro-ion exchangers (MMIX) have been employed in conjunction with high-gradient magnetic separation (HGMS) for the capture of lactoferricin from crude whey. researchgate.net This automated process allows for the binding of the target protein to the magnetic particles in a batch reactor, followed by the recovery of the loaded particles using a magnetic filter. The purified protein is then eluted from the particles. researchgate.net This method has shown promise for large-scale industrial applications. researchgate.net

Nanoparticles also play a significant role in advanced separation techniques. For instance, magnetic nanoparticles functionalized with the lectin Concanavalin A have been developed as a magnetic nanoadsorbent for lactoferricin. cd-bioparticles.com This method leverages the specific interaction between Concanavalin A and the glycosyl groups on the lactoferricin molecule. cd-bioparticles.com

| Separation Method | Magnetic Particle/Nanoparticle | Ligand | Source Material | Key Findings | Reference(s) |

| Magnetic Affinity Separation | Micron-sized superparamagnetic polyglycidyl methacrylate (PGMA) particles | Heparin | Acid Whey | Maximum lactoferricin binding capacity of 164 mg/g. Purity was higher than commercial standards. | researchgate.net |

| Immunoaffinity Magnetic Purification | Antibody-coated magnetic beads | Anti-bovine lactoferricin antibody | Dairy Products | Selectively extracts native bovine lactoferricin, distinguishing it from its denatured form. | mdpi.comacs.org |

| High-Gradient Magnetic Separation (HGMS) | Magnetic micro-ion exchangers (MMIX) | Ion-exchange groups | Crude Whey | An automated process suitable for large-scale recovery of lactoferricin. | researchgate.net |

| Magnetic Nanoadsorption | Citric acid-modified magnetic nanoparticles | Concanavalin A | Not specified | Development of a magnetic nanoadsorbent for lactoferrin based on lectin affinity. | cd-bioparticles.com |

Mechanisms of Action: a Molecular and Cellular Perspective

Antimicrobial Mechanisms

The antimicrobial action of bovine lactoferricin (B1576259) is a complex process that involves initial interactions with the bacterial cell surface, subsequent membrane disruption, and interference with essential intracellular functions. frontiersin.orgresearchgate.net

A primary mode of action for bovine lactoferricin involves its direct interaction with and disruption of bacterial cell membranes. frontiersin.orgnih.gov This interaction is governed by the peptide's physicochemical properties, particularly its cationic and amphipathic nature. frontiersin.org

The initial contact between bovine lactoferricin and bacteria is largely mediated by electrostatic attractions. frontiersin.orgnih.gov Bacterial membranes are rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, which serve as initial binding sites for the positively charged lactoferricin. frontiersin.orgnih.gov The cationic residues of the peptide are drawn to these anionic molecules, facilitating an accumulation of lactoferricin on the bacterial surface. frontiersin.orgplos.org This electrostatic binding is a crucial first step that precedes membrane perturbation. frontiersin.org

The amphipathic structure of bovine lactoferricin, featuring distinct hydrophobic and cationic regions, is critical for its membrane-disrupting activity. frontiersin.org Following the initial electrostatic binding, the hydrophobic residues of the peptide insert into the lipid bilayer of the bacterial membrane, leading to its destabilization. frontiersin.orgnih.gov

Following membrane insertion, bovine lactoferricin can induce the formation of pores or channels in the bacterial membrane. mdpi.com This action disrupts the integrity of the membrane, leading to increased permeability. frontiersin.org The formation of these pores allows for the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is vital for cellular energy production. frontiersin.org Ultimately, this loss of membrane integrity and essential components leads to bacterial cell death. frontiersin.orgnih.gov Studies have shown that bovine lactoferricin can form pores in acidic phospholipid membranes, which are characteristic of bacterial cell membranes. mdpi.com

Beyond direct membrane damage, bovine lactoferricin can also exert its antimicrobial effects by inhibiting the synthesis of essential macromolecules within the bacterial cell. researchgate.netnih.gov Research has demonstrated that at concentrations not sufficient to cause cell lysis, the peptide can interfere with the synthesis of DNA, RNA, and proteins. nih.govoup.com The effects on macromolecular synthesis can vary between different bacterial species. nih.govnih.gov

| Bacterial Species | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis | Time Course of Effects |

|---|---|---|---|---|

| Escherichia coli | Initial decrease, followed by an increase after 10 minutes. nih.gov | Initial increase, followed by a significant decrease after 10 minutes. nih.gov | Initial increase, followed by a significant decrease after 10 minutes. nih.gov | Effects observed over a 20-minute period. nih.gov |

| Bacillus subtilis | Inhibited for at least 20 minutes. nih.gov | Inhibited for at least 20 minutes, with an increase observed after this period. nih.gov | Inhibited for at least 20 minutes. nih.gov | Inhibition of all macromolecular synthesis for the initial 20 minutes. nih.gov |

In Gram-negative bacteria, the outer membrane presents a formidable barrier to many antimicrobial agents. Bovine lactoferricin effectively overcomes this barrier through its interaction with lipopolysaccharides (LPS), a major component of the outer membrane. nih.govmdpi.com This interaction is a key aspect of its mechanism of action against these pathogens. researchgate.net

Bovine lactoferricin binds to the lipid A portion of LPS, as well as the negatively charged inner core. nih.govoup.com This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane structure. oup.com This disruption increases the permeability of the outer membrane, allowing the peptide to access the inner cytoplasmic membrane and exert its disruptive effects. nih.govresearchgate.net The interaction with LPS not only facilitates the entry of lactoferricin but can also potentiate the activity of other antimicrobial agents. nih.gov

| Bacterial Component | Binding Site on Lactoferricin | Consequence of Interaction |

|---|---|---|

| Lipopolysaccharide (LPS) | The loop region homologous to amino acids 28-34 of human lactoferricin is involved in LPS binding. oup.com | Disorganization of the outer membrane structure, increased membrane permeability, and release of LPS. nih.govoup.com |

| Lipid A | Considered a main binding site, though interactions with the inner core are also crucial. nih.gov | Facilitates hydrophobic interactions following initial electrostatic contact. oup.com |

While membrane disruption is a primary mechanism, evidence suggests that bovine lactoferricin can also translocate across the bacterial membrane and interact with intracellular targets. researchgate.netnih.gov The slow inhibitory and bactericidal activity observed in some cases, without causing significant cell lysis, points towards an intracellular mode of action. nih.govoup.com Once inside the cell, lactoferricin can bind to nucleic acids (DNA and RNA) and proteins, thereby interfering with fundamental cellular processes and inhibiting bacterial growth. researchgate.netnih.gov The ability of bovine lactoferricin to inhibit macromolecular synthesis further supports its capacity for intracellular activity. nih.govnih.gov

Antifungal Mechanisms

The antifungal activity of bovine lactoferricin (bLfcin) is a well-documented phenomenon, primarily attributed to its ability to interact directly with fungal cells, leading to significant structural and functional damage. This action is largely independent of iron sequestration, a mechanism more commonly associated with its parent molecule, lactoferrin.

Direct Fungal Cell Surface Interaction and Membrane Damage

Bovine lactoferricin's primary antifungal mechanism involves a direct and disruptive interaction with the fungal cell surface and membrane. nih.govresearchgate.net This interaction is facilitated by the peptide's cationic and amphipathic properties, which allow it to bind to the negatively charged components of the fungal cell wall and membrane. researchgate.net

Upon binding, bLfcin induces rapid and severe damage to the cell membrane's integrity. nih.gov Studies have demonstrated that this interaction leads to increased membrane permeability, as evidenced by supernatant protein assays and propidium (B1200493) iodide staining in various Candida species and Cryptococcus neoformans. nih.gov This loss of membrane integrity results in the leakage of essential intracellular components and ultimately, cell death. nih.gov

Scanning electron microscopy has provided visual evidence of this direct interaction, revealing significant morphological changes in fungal cells exposed to lactoferrin and its derivatives. These changes include the formation of pores, thinning of the hyphae, and major cell collapse. asm.org Furthermore, research on Candida albicans has shown that bLfcin molecules can be internalized within minutes, leading to the dissipation of the proton gradient across the cell membrane. researchgate.net The lethal effect of bovine lactoferricin B on Candida albicans is a direct result of its interaction with the cell surface, which leads to profound ultrastructural damage. nih.gov This damage is thought to trigger an autolytic response within the fungal cell. nih.gov

The effectiveness of this interaction can be influenced by environmental factors. For instance, the binding and killing of C. albicans by lactoferricin B are optimal at a pH of 6.0 and can be diminished by the presence of Mg²⁺ or Ca²⁺ ions. nih.gov

Antiparasitic Mechanisms

The antiparasitic mechanisms of bovine lactoferricin are complex and multifaceted, involving both direct action against the parasite and modulation of the host's immune response. researchgate.netnih.gov While the precise molecular pathways are still under investigation, key modes of action have been identified.

A primary mechanism is the interference with the parasite's cell surface. researchgate.net Similar to its antifungal activity, the cationic nature of lactoferricin allows it to interact with the negatively charged components of the parasite's membrane, leading to disruption and loss of integrity. nih.gov

In addition to direct membrane damage, iron deprivation is another proposed mechanism. nih.govfrontiersin.org By chelating iron, an essential nutrient for many parasites, lactoferricin can inhibit their growth and proliferation. frontiersin.orgnih.gov This is particularly relevant for extracellular parasites that rely on acquiring iron from their host environment. nih.gov

Furthermore, bovine lactoferrin has been shown to inhibit the cytopathic effects of parasites such as Acanthamoeba castellanii on host cells and can significantly inhibit the activity of parasitic proteases, such as cysteine and serine proteases. researchgate.net For intracellular parasites like Toxoplasma gondii, bovine lactoferrin treatment has been associated with a reduced parasite load, potentially through the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO). nih.govfrontiersin.org Some studies also suggest a role for the modulation of host cell signaling pathways, such as tyrosine kinase phosphorylation. nih.govfrontiersin.org

Peptides derived from bovine lactoferrin, such as Lactoferricin B, have demonstrated significant inhibitory effects against the trophozoite stage of Entamoeba histolytica. nih.govfrontiersin.org

Antiviral Mechanisms

Bovine lactoferricin exerts its antiviral effects primarily during the initial stages of viral infection, demonstrating a potent ability to prevent the virus from entering host cells. nih.gov This is achieved through direct interactions with both the host cell surface and the viral particles themselves. nih.gov

Interference with Viral Attachment and Entry

A key antiviral strategy of bovine lactoferricin is the blockage of viral attachment to and entry into host cells. nih.govnih.gov This is a critical first step in the viral replication cycle, and by inhibiting it, lactoferricin effectively halts the infection before it can be established. This mechanism has been observed against a range of both enveloped and naked viruses. nih.gov

Studies on influenza A virus have shown that bovine lactoferrin can prevent the early steps of infection. mdpi.com Its inhibitory effect is most pronounced when present during the initial stages of the infection cycle. nih.gov For instance, it can completely prevent viral antigen synthesis when present throughout the infection, with significant inhibition observed within the first 30 to 60 minutes after viral binding. mdpi.comnih.gov This suggests an interference with the processes immediately following attachment, such as membrane fusion. mdpi.com

Binding to Heparan Sulfate (B86663) Proteoglycans (HSPGs)

One of the primary ways bovine lactoferricin prevents viral attachment is by competing with viruses for binding to heparan sulfate proteoglycans (HSPGs) on the host cell surface. nih.govnih.gov HSPGs are utilized by a wide variety of viruses as initial attachment receptors. nih.gov Due to its cationic structure, lactoferrin naturally interacts with the anionic HSPGs. nih.gov

By binding to HSPGs, lactoferrin effectively blocks these sites, preventing viruses from docking onto the cell surface. nih.govnih.gov This competitive inhibition has been demonstrated for several viruses, including SARS-CoV. nih.gov Treatment of cells with heparinase, which removes heparan sulfate, or with exogenous heparin, which competes for binding, has been shown to inhibit viral infection, confirming the importance of HSPGs in viral entry. nih.gov

| Virus | Cell Line | Effect of Bovine Lactoferrin | Mechanism |

| SARS Pseudovirus | HEK293E/ACE2-Myc | Dose-dependent inhibition of infection. nih.gov | Blocks binding of spike protein to host cells by binding to HSPGs. nih.gov |

| Toscana Virus | Vero | Dose-dependent inhibition of replication. | Competes with the virus for binding to Glycosaminoglycans (GAGs). |

| HIV-1 | T-cell lines | Inhibition of infection. | Mediated by cell surface heparan sulfate proteoglycan. |

Interaction with Viral Proteins

In addition to blocking cellular receptors, bovine lactoferrin can also directly interact with viral proteins, thereby neutralizing the virus before it can attach to the host cell. nih.gov This direct binding can interfere with the function of viral proteins that are essential for attachment and entry.

For example, bovine lactoferrin has been shown to have an affinity for the SARS-CoV-2 spike protein, and it can block the binding between the spike protein and its receptor, human angiotensin-converting enzyme 2 (hACE2). nih.gov Molecular docking studies have indicated that the N-terminus of bovine lactoferrin interacts with the receptor-binding domain (RBD) of the spike protein. nih.gov

Furthermore, bovine lactoferrin has been found to interact with the hemagglutinin (HA) protein of the influenza A virus. mdpi.com This interaction is thought to interfere with the fusogenic function of the HA2 subunit, which is critical for the pH-dependent fusion of the viral envelope with the endosomal membrane of the host cell. mdpi.com The binding of lactoferrin to viral particles is enhanced at a low pH, which is characteristic of the endosomal environment where fusion occurs. mdpi.com

Research has also indicated that bovine lactoferrin can inhibit the RNA-dependent RNA polymerase (RdRp) activity of both SARS-CoV-2 and SARS-CoV in vitro, suggesting a potential intracellular antiviral mechanism as well. nih.govlactoferrin.co

| Virus | Viral Protein Target | Observed Effect |

| SARS-CoV-2 | Spike Protein (RBD) | Blocks binding to hACE2 receptor. nih.gov |

| Influenza A Virus | Hemagglutinin (HA) | Interferes with fusogenic function of HA2 subunit. mdpi.com |

| SARS-CoV-2 / SARS-CoV | RNA-dependent RNA polymerase (RdRp) | Inhibition of RdRp activity in vitro. nih.govlactoferrin.co |

Inhibition of Viral Replication Pathways

Bovine lactoferricin (LfcinB) demonstrates notable antiviral activity by interfering with the early stages of viral infection. nih.govnih.gov Its primary mechanism involves preventing the entry of viruses into host cells. nih.gov This is achieved either by directly binding to viral particles or by blocking cellular receptors, thereby impeding viral attachment. nih.gov For instance, LfcinB has been shown to inhibit feline calicivirus infection by binding directly to the virus. researchgate.net In the case of Herpes Simplex Virus (HSV-1), both bovine lactoferrin (bLf) and LfcinB significantly reduce viral uptake into host cells. nih.gov

Beyond preventing entry, LfcinB can also exert antiviral effects intracellularly. nih.gov Studies have shown that even when some virus particles manage to enter the cells, LfcinB can delay their intracellular trafficking. nih.gov Furthermore, bLf can interfere with viral replication after the virus has entered the cell. researchgate.netmdpi.com For example, it has been shown to decrease murine norovirus replication within macrophages. researchgate.net Research on bovine enterovirus also indicates that bLf inhibits viral replication during both the adsorption and post-adsorption stages, leading to a decrease in the viral RNA load within the cells. mdpi.com Similarly, against SARS-CoV-2, bLf has demonstrated the ability to inhibit the virus's RNA-dependent RNA polymerase (RdRp) activity in vitro, showcasing its capacity to disrupt replication at a post-entry stage. nih.gov

The antiviral efficacy of bLf and its derivatives can vary against different viruses, with a wide range of active concentrations reported for human enteroviruses like poliovirus, coxsackievirus, and echovirus. mdpi.com

Modulation of Host Antiviral Responses (e.g., Interferon Induction)

Bovine lactoferrin and its derivatives play a significant role in modulating the host's innate immune response to viral infections, primarily through the induction of interferons (IFNs). researchgate.netresearchgate.net Interferons are crucial antiviral cytokines that trigger a cellular state resistant to viral replication. cdnsciencepub.com

Studies have demonstrated that bovine lactoferrin can induce the expression of Type I interferons (IFN-α/β) and Type III interferons (IFN-λ) in intestinal epithelial cells. researchgate.netresearchgate.net The induction of IFN-α/β by lactoferrin is considered a key part of its mechanism for inhibiting viral replication within infected cells. researchgate.net For example, orally administered bLf has been suggested to promote the expression of IFN-α in the human colon. cdnsciencepub.com In cell culture models, bLf treatment alone was sufficient to induce IFN-α2 expression. researchgate.net

Anticancer Mechanisms

Selective Interaction with Cancer Cell Membranes

A key feature of the anticancer activity of bovine lactoferricin (LfcinB) is its ability to selectively target and interact with cancer cells while leaving normal, untransformed cells largely unaffected. nih.govresearchgate.net This selectivity is attributed to the distinct properties of cancer cell membranes compared to their healthy counterparts. explorationpub.comexplorationpub.com

LfcinB is a cationic and amphipathic peptide. nih.gov Its positive charge facilitates an electrostatic interaction with the negatively charged molecules abundant on the surface of cancer cells. explorationpub.comexplorationpub.com These molecules include phosphatidylserine (B164497), which is more exposed on the outer leaflet of the plasma membrane in tumor cells. nih.gov This initial binding is a crucial step for its cytotoxic action. nih.gov

Following this electrostatic attraction, the hydrophobic residues of LfcinB interact with the fluid membrane of cancer cells, which often have higher membrane fluidity. This interaction can lead to the disruption of the cell membrane, the formation of pores, or an increase in membrane permeability. explorationpub.com This disruption allows the peptide to enter the cell or trigger cell death pathways. explorationpub.com The cytotoxic activity of LfcinB has been localized to the amino acid sequence FKCRRWQWRM. nih.gov Importantly, studies have shown that LfcinB treatment does not adversely affect the viability of untransformed human lymphocytes, fibroblasts, or endothelial cells. nih.govresearchgate.net

Induction of Apoptosis Pathways

Bovine lactoferricin is a potent inducer of apoptosis, or programmed cell death, in a variety of human cancer cell lines, including leukemia and carcinomas. nih.govresearchgate.netcdnsciencepub.com The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net

Treatment of cancer cells with LfcinB leads to the generation of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress triggers the dissipation of the mitochondrial transmembrane potential, a key event in the initiation of apoptosis. nih.gov The disruption of the mitochondria leads to the release of cytochrome c into the cytosol. nih.govresearchgate.net

The release of cytochrome c initiates a cascade of enzyme activation involving a family of proteases called caspases. mdpi.com Specifically, LfcinB treatment results in the activation of initiator caspase-9 and executioner caspase-3. nih.gov Some evidence also points to the involvement of caspase-2 in the initial mitochondrial disruption. nih.gov Conversely, the extrinsic apoptosis pathway, which involves death receptors and caspase-8, does not appear to be a primary mechanism for LfcinB-induced cell death. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to make leukemia cells less sensitive to LfcinB, further confirming the central role of the mitochondrial pathway. nih.govresearchgate.net In some cancer cell types, such as prostate cancer, bovine lactoferrin has also been shown to induce the activation of caspases 3 and 7. nih.gov

| Cancer Cell Type | Key Apoptotic Events Induced by Bovine Lactoferricin | Primary Pathway |

|---|---|---|

| Human Leukemia (Jurkat T cells) | ROS production, mitochondrial membrane potential dissipation, cytochrome c release, activation of caspase-2, -9, and -3. nih.gov | Mitochondrial (Intrinsic) |

| Human Carcinoma Lines | DNA fragmentation, phosphatidylserine exposure, activation of caspase-2, -9, and -3. nih.gov | Mitochondrial (Intrinsic) |

| Prostate Cancer (DU-145 cells) | Increased ROS production, activation of caspases 3/7. nih.gov | Intrinsic |

| Breast Cancer | Increased cleavage of caspases 8 and 9. mdpi.com | Intrinsic and Extrinsic Implied |

Cell Cycle Arrest

In addition to inducing apoptosis, bovine lactoferrin (bLf) can inhibit the growth of cancer cells by inducing cell cycle arrest. nih.govnih.govtandfonline.com This action prevents cancer cells from proceeding through the phases of division and proliferation. The specific phase of the cell cycle at which arrest occurs appears to be dependent on the type of cancer cell. tandfonline.com

For example, in non-small cell lung cancer (NSCLC) cells, bLf has been shown to induce S-phase cell cycle arrest. nih.gov In studies on breast cancer cell lines, the effects were varied:

MDA-MB-231 cells: Arrest at the G2 phase. tandfonline.com

T-47D cells: Arrest at the G2 phase. tandfonline.com

Hs578T cells: Arrest at the G1 phase. tandfonline.com

In most of these breast cancer cell lines, bLf treatment also led to a significant decrease in the number of cells in the S phase, indicating an inhibition of DNA synthesis. tandfonline.com This growth inhibitory activity through cell cycle arrest is a key component of bLf's anticancer properties. nih.gov

| Cancer Cell Line | Effect of Bovine Lactoferrin | Reference |

|---|---|---|

| A549 and H-1299 (NSCLC) | Induction of S-phase cell cycle arrest. | nih.gov |

| MDA-MB-231 (Breast Cancer) | Induction of G2 phase arrest. | tandfonline.com |

| T-47D (Breast Cancer) | Induction of G2 phase arrest. | tandfonline.com |

| Hs578T (Breast Cancer) | Induction of G1 phase arrest. | tandfonline.com |

Regulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Bovine lactoferricin (LfcinB) has demonstrated potent antiangiogenic activity, thereby inhibiting a crucial support system for cancer progression. nih.govarvojournals.org

LfcinB exerts its antiangiogenic effects by targeting the signaling of key proangiogenic factors, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov It inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in response to these growth factors. nih.gov The mechanism involves LfcinB competing for heparin-like binding sites on the surface of endothelial cells. nih.gov These sites are necessary for bFGF and VEGF to bind to their respective receptors and initiate the angiogenic cascade. By blocking this interaction, LfcinB effectively prevents receptor-stimulated angiogenesis without being directly cytotoxic to the endothelial cells. nih.gov

In animal models, LfcinB has been shown to strongly inhibit bFGF- and VEGF-induced angiogenesis. nih.gov Systemic administration of LfcinB to tumor-bearing mice has been observed to reduce the number of tumor-induced blood vessels. nih.gov Studies on bovine lactoferrin (bLf) also show it can suppress tumor angiogenesis by inhibiting the NF-κB pathway in tumor endothelial cells, which leads to the downregulation of VEGF and its receptor. mdpi.comnih.gov

Modulation of Antioxidant Pathways and Oxidative Stress Reduction

Bovine lactoferricin (LfcinB) demonstrates significant antioxidant properties, primarily through its ability to modulate pathways involved in oxidative stress. A key mechanism is its iron-binding capacity, which sequesters iron and prevents it from participating in the generation of reactive oxygen species (ROS), thus mitigating oxidative stress-related tissue damage. nih.govdntb.gov.uamdpi.com This iron chelation creates an environment less conducive to the formation of harmful free radicals. nih.gov Studies have shown that lactoferrin can counteract oxidative stress-induced mitochondrial dysfunction and DNA damage. nih.gov

In astroglial cells, bovine lactoferrin has been shown to boost the host antioxidant response by up-regulating System Xc⁻ and the cell iron exporter Ferroportin via the Nuclear factor erythroid 2-related factor (Nrf2) pathway. mdpi.com This action reduces ROS-mediated lipid peroxidation and DNA damage. mdpi.com Furthermore, lactoferrin has been observed to counteract the production of large amounts of cell-damaging free radicals during the "oxygen explosion" in neutrophils. nih.gov By regulating iron levels and preventing subsequent ROS generation, bovine lactoferrin reduces oxidative damage to neural cells, suggesting its potential as a neuroprotective agent. nih.gov

Interaction with Specific Receptors (e.g., Low-Density Lipoprotein Receptor-Related Protein 1, LRP1)

Bovine lactoferrin is known to be endocytosed, or internalized by cells, through the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). nih.gov This interaction is a crucial step for some of its biological activities. For instance, after being endocytosed via LRP1, bovine lactoferrin can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway in osteoblastic cells by binding to TRAF6. nih.gov The role of LRP1 as an internalization receptor for bovine lactoferrin has been further demonstrated in tumor endothelial cells, where a reduced amount of intracellular lactoferrin was observed in cells with silenced LRP1. nih.gov Lactoferrin receptors are expressed on a variety of cells and tissues, including the small intestine, liver, brain, and lymphocytes, allowing for its diverse biological effects. nih.gov

Immunomodulatory Mechanisms

Interaction with Immune Cell Receptors (e.g., Toll-like Receptors, TLRs)

Bovine lactoferrin and its derivatives can modulate immune responses through interaction with Toll-like Receptors (TLRs), which are key components of the innate immune system. plos.org Bovine lactoferrin has been shown to engage TLRs, leading to NF-κB signaling. nih.gov Specifically, TLR2, TLR4, and CD14 have been identified as playing a role in the signaling induced by bovine lactoferrin. plos.org Studies have identified TLR3, TLR4, and TLR8 as principal targets for the N-glycans of bovine lactoferrin, indicating that the glycan chains modulate its signaling via these receptors. nih.gov

In plasmacytoid dendritic cells (pDCs), bovine lactoferrin enhances the TLR7 response, which is involved in recognizing viral single-stranded RNA. mdpi.comnih.govnih.gov This enhancement leads to the activation of interferon (IFN) signaling pathways and subsequent activation of innate and adaptive immune cells. mdpi.com The interaction may be facilitated by the cation-anion attraction between the positively charged lactoferrin and negatively charged viral ssRNA within the endosomes where TLR7 is located. nih.gov In a murine model of dysbiosis, lactoferrin treatment was found to revert the clindamycin-induced reduction in the expression of TLR2, TLR8, and TLR9. rsc.orgresearchgate.net

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, IL-10)

Bovine lactoferricin exerts significant immunomodulatory effects by influencing the expression of both pro-inflammatory and anti-inflammatory cytokines. It has been shown to downregulate the expression of pro-inflammatory mediators such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov In human articular chondrocytes, LfcinB was found to repress the expression of IL-1β and IL-6. nih.gov Similarly, in macrophages, bovine lactoferrin reduced the production of IL-6 and IL-1β. nih.govnih.gov

Conversely, LfcinB can induce the expression of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govnih.gov In human articular chondrocytes, LfcinB significantly induced the expression of IL-4 and IL-10. nih.gov Studies have also shown that lactoferrin can upregulate IL-10. researchgate.netresearchgate.netresearchgate.netnih.gov This dual ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory ones allows bovine lactoferricin to help balance the immune response. nih.govresearchgate.netnih.gov For example, in a study on children with failure to thrive, lactoferrin supplementation helped to balance IL-6 and IL-10 levels. researchgate.netnih.gov However, in some contexts, such as during SARS-CoV-2 infection, bovine lactoferrin treatment has been observed to increase the levels of pro-inflammatory cytokines like IL-1β and IL-6 in lung tissue, suggesting a context-dependent immunomodulatory role. frontiersin.org

Table 1: Effect of Bovine Lactoferricin on Cytokine Expression

| Cytokine | Effect | Cell/Tissue Type | Reference |

|---|---|---|---|

| IL-1β | Downregulation | Human Articular Chondrocytes | nih.gov |

| IL-1β | Downregulation | Macrophages | nih.govnih.gov |

| IL-1β | Upregulation | Lung Tissue (SARS-CoV-2) | frontiersin.org |

| IL-6 | Downregulation | Human Articular Chondrocytes | nih.gov |

| IL-6 | Downregulation | Macrophages | nih.govnih.gov |

| IL-6 | Upregulation | Lung Tissue (SARS-CoV-2) | frontiersin.org |

| IL-10 | Upregulation | Human Articular Chondrocytes | nih.gov |

| IL-10 | Upregulation | U937, Mutz-3, NK92 cells | researchgate.netresearchgate.net |

Enhancement of Phagocytic Activity of Macrophages

Bovine lactoferrin and its peptide fragment, lactoferricin, have been shown to stimulate the phagocytic activity of immune cells like neutrophils and macrophages. nih.govresearchgate.net Studies have demonstrated that bovine lactoferrin enhances the in vitro phagocytosis of bacteria and antibody-coated red blood cells by bovine blood monocytes. researchgate.netnih.gov It also increases the intracellular killing of Staphylococcus albus. researchgate.netnih.gov

A novel peptide derived from bovine lactoferrin, LF-MQL, was found to significantly enhance the pinocytosis activity of mouse peritoneal macrophages. mdpi.com This enhancement of phagocytosis is a key mechanism by which the body combats microbial infections. mdpi.com The stimulatory effect of bovine lactoferrin on phagocytosis can be attributed to its lactoferricin domain and may involve both direct binding to neutrophils and an opsonin-like activity. nih.gov Receptors for both bovine and human lactoferrin are present on macrophages, facilitating this interaction. nih.gov

Influence on NF-κB Signaling Pathway

Bovine lactoferrin can exert its anti-inflammatory effects by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Pro-inflammatory stimuli typically lead to the activation of the NF-κB pathway. nih.gov Bovine lactoferrin has been shown to inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway. nih.gov This inhibition is achieved through the binding of lactoferrin to TRAF6, a key molecule in the NF-κB pathway, which in turn suppresses the phosphorylation of the p65 subunit of NF-κB. nih.gov

By targeting the NF-κB pathway, lactoferrin and its derivatives can lead to a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov A meta-analysis concluded that lactoferrin and its derived peptides can be considered potent candidates against inflammation-associated diseases by targeting the NF-κB pathway. nih.gov

Activation and Modulation of Specific Immune Cell Subsets (e.g., T-cells, NK cells, Dendritic Cells)

Bovine lactoferricin (LfcinB) demonstrates notable immunomodulatory capabilities by interacting with key cells of both the innate and adaptive immune systems. Its influence is particularly evident in the activation and modulation of dendritic cells, with subsequent effects on T-cells and NK cells.

Dendritic Cell Activation

Recent research has shed light on the direct effects of bovine lactoferricin on plasmacytoid dendritic cells (pDCs), a subset of dendritic cells crucial for antiviral immunity. A study investigating the effects of bovine lactoferrin and its digestive products, including lactoferricin, on human peripheral blood mononuclear cells (PBMCs) revealed that in the presence of a viral mimic (single-stranded RNA), lactoferricin significantly activates pDCs. nih.gov

This activation is characterized by a notable increase in the production of Interferon-alpha (IFN-α), a key antiviral cytokine. nih.gov Furthermore, activated pDCs upregulate the expression of important cell surface markers, including Human Leukocyte Antigen – DR isotype (HLA-DR) and CD86. nih.gov These molecules are essential for antigen presentation and co-stimulation of T-cells, respectively, indicating that bovine lactoferricin can enhance the capacity of pDCs to initiate an adaptive immune response. nih.gov The study concluded that the increase in IFN-α production caused by lactoferrin pepsin hydrolysate and lactoferricin were comparable, suggesting that lactoferricin is a key bioactive component responsible for this immunomodulatory effect. nih.gov

The parent molecule, bovine lactoferrin, has also been shown to modulate the differentiation of monocytes into dendritic cells, leading to a semi-mature phenotype with lower expression of CD1a and HLA-DR, and increased production of IL-6 and IL-8. nih.govmdpi.com These dendritic cells show a reduced response to Toll-like receptor (TLR) ligands. nih.govmdpi.com

Table 1: Effect of Bovine Lactoferricin on Plasmacytoid Dendritic Cells (pDCs)

| Parameter | Effect of Bovine Lactoferricin (in the presence of ssRNA) | Reference |

|---|---|---|

| IFN-α Production | Significantly Increased | nih.gov |

| HLA-DR Expression | Upregulated | nih.gov |

| CD86 Expression | Upregulated | nih.gov |

Indirect Activation of NK Cells and T-cells

The activation of pDCs by bovine lactoferricin serves as a critical bridge between the innate and adaptive immune responses, leading to the subsequent activation of other immune cells like Natural Killer (NK) cells and T-cells. The IFN-α produced by activated pDCs is a potent activator of NK cells, enhancing their cytotoxic capabilities against virally infected cells and tumor cells. mdpi.com

While direct studies on the activation of NK cells by isolated bovine lactoferricin are limited, the parent molecule, bovine lactoferrin, is known to increase NK cell activity. nih.gov This effect is thought to be mediated, at least in part, by the increased production of IFN-α/β and IL-18. nih.gov In the presence of a TLR7 agonist, bovine lactoferrin has been shown to increase the expression of the activation marker CD69 on CD56 dim NK cells, which are known for their high cytotoxic potential. mdpi.com

Similarly, the influence of bovine lactoferricin on T-cells is largely indirect, stemming from the activation of antigen-presenting cells like dendritic cells. The upregulation of HLA-DR and CD86 on pDCs by bovine lactoferricin enhances their ability to present antigens to and activate T-cells, including both CD4+ helper T-cells and CD8+ cytotoxic T-cells. nih.gov Ingestion of bovine lactoferrin has been associated with the activation of CD4+ and CD8+ T-cells in vivo. nih.gov Furthermore, in the presence of a TLR7 agonist, bovine lactoferrin can increase the production of IFN-γ in T helper type 1 (Th1) cells and the expression of CD69 on T killer cells. mdpi.com Interestingly, one study found that in vitro treatment with bovine lactoferricin did not negatively impact the viability of normal human lymphocytes. nih.gov

Table 2: Indirect Immunomodulatory Effects of Bovine Lactoferricin via pDC Activation

| Immune Cell Subset | Observed Effect (Primarily attributed to IFN-α from pDCs) | Reference |

|---|---|---|

| Natural Killer (NK) Cells | Enhanced cytotoxic activity | mdpi.com |

| T-cells (CD4+ and CD8+) | Enhanced activation and differentiation | nih.gov |

Structure Activity Relationship Sar Studies

Importance of Charge and Hydrophobicity

The antimicrobial efficacy of bovine lactoferricin (B1576259) is fundamentally dependent on its amphipathic nature, which is dictated by the spatial arrangement of cationic and hydrophobic amino acid residues. nih.gov LfcinB, a 25-amino acid peptide corresponding to residues 17-41 of bovine lactoferrin, possesses a significant number of positively charged (eight) and hydrophobic (ten) residues. nih.govfrontiersin.org This composition allows the peptide to effectively interact with and disrupt the integrity of microbial membranes.

The initial interaction is electrostatic, where the peptide's positive charges are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.commdpi.com Following this initial binding, the hydrophobic residues facilitate the insertion of the peptide into the membrane's lipid bilayer, leading to destabilization, pore formation, and ultimately, cell death. cdnsciencepub.comnih.gov The balance between cationicity and hydrophobicity is therefore critical. Studies have shown that the superior antibacterial activity of bovine lactoferricin compared to human lactoferricin can be attributed to the different distribution of charge surrounding their hydrophobic cores. mdpi.com A QSAR (Quantitative Structure-Activity Relationship) study on lactoferricin derivatives identified net charge, charge asymmetry, and micelle affinity as the most crucial structural parameters influencing antimicrobial activity. researchgate.net

| Property | Role in Bovine Lactoferricin Activity | Supporting Residues |

| Cationicity (Positive Charge) | Mediates initial electrostatic attraction to negatively charged bacterial membranes. nih.govmdpi.com | Arginine (Arg), Lysine (B10760008) (Lys) cdnsciencepub.com |

| Hydrophobicity | Drives insertion into the lipid bilayer, causing membrane disruption. cdnsciencepub.comnih.gov | Tryptophan (Trp), Phenylalanine (Phe), Isoleucine (Ile) mdpi.com |

| Amphipathicity | The spatial separation of charged and hydrophobic faces enables effective membrane interaction and perturbation. nih.govfrontiersin.org | Combination of charged and hydrophobic residues. |

Role of Specific Amino Acid Motifs (e.g., RRWQWR)

Within the sequence of bovine lactoferricin, specific amino acid motifs have been identified as being central to its antimicrobial function. The most prominent of these is the hexapeptide motif RRWQWR (Arg-Arg-Trp-Gln-Trp-Arg), which is considered the minimal sequence required for antimicrobial activity. mdpi.comavma.org

This motif perfectly encapsulates the amphipathic properties essential for activity. The arginine (R) residues provide a strong positive charge, while the tryptophan (W) residues offer a bulky, hydrophobic face. mdpi.com This arrangement facilitates potent interactions with bacterial membranes. mdpi.com The importance of this motif is highlighted by the fact that short, synthetic peptides consisting of this sequence exhibit significant antibacterial properties, sometimes comparable to or even greater than the parent LfcinB. mdpi.com The alternating pattern of arginine and tryptophan residues appears to be particularly effective at enhancing antibacterial activity. mdpi.com

Influence of Cyclic versus Linear Conformation

Bovine lactoferricin naturally contains two cysteine residues (Cys-20 and Cys-37) that form an intramolecular disulfide bond, creating a cyclic structure. nih.govasm.org This conformation has a significant impact on its biological activity. Multiple studies have demonstrated that the cyclic form of LfcinB exhibits greater antibacterial potency against various bacteria, including E. coli and S. aureus, compared to its linear counterpart. mdpi.comnih.govmdpi.com

The enhanced activity of the cyclic peptide is attributed to its constrained structure, which may lead to stronger binding to the negatively charged bacterial membranes and deeper penetration into the membrane bilayer. mdpi.com However, other research suggests a more complex relationship. While the disulfide bond can increase the peptide's stability, it may also reduce antibacterial efficacy by limiting structural flexibility. nih.govfrontiersin.org It has been proposed that the dynamic transition between linear and cyclic conformations is a key element of LfcinB's potent antimicrobial action, allowing it to adapt its structure in response to different environments like varying ionic strength and hydrophobicity. nih.govfrontiersin.org

| Conformation | Relative Antibacterial Activity | Proposed Reason |

| Cyclic (Disulfide Bond) | Generally higher mdpi.comnih.govmdpi.com | Constrained structure may enhance membrane binding and penetration. mdpi.com |

| Linear (Reduced Cysteines) | Generally lower mdpi.com | Increased flexibility may lead to less efficient membrane interaction. |

| Dynamic Transition | Crucial for maximal potency nih.govfrontiersin.org | Allows structural adaptation to the target membrane environment. frontiersin.org |

Effect of Amino Acid Substitutions on Biological Activities

Tryptophan Residues: The two tryptophan residues (Trp6 and Trp8 in a 15-residue fragment, corresponding to Trp-23 and Trp-25 in full LfcinB) are indispensable for activity. researchgate.net Replacing either one with alanine (B10760859) results in a major loss of antibacterial function. mdpi.comresearchgate.net The size, shape, and aromatic character of tryptophan are the most critical features for its activity. mdpi.com Conversely, increasing the tryptophan content or substituting them with other bulky, non-natural aromatic amino acids can significantly enhance antibacterial potency. avma.orgresearchgate.net

Arginine Residues: The positively charged arginine residues are also critical. When arginine residues were replaced with lysine in LfcinB fragments, the resulting analogues showed significantly reduced antimycobacterial activity, demonstrating the importance of the guanidinium (B1211019) group of arginine for this function. asm.org

Other Residues: An alanine-scan of a 15-residue LfcinB derivative revealed that replacing the cysteine at position 3 (Cys-20) and glutamine at position 7 (Gln-24) with alanine actually increased antibacterial activity. researchgate.net

Symmetry: The introduction of symmetry into the peptide sequence has been explored as a strategy to boost effectiveness. Engineered peptides with symmetrical amino acid sequences based on an 11-residue LfcinB fragment demonstrated enhanced antibacterial activity compared to the original peptide. researchgate.net

| Substitution Type | Original Residue(s) | Substituted With | Effect on Activity | Reference |

| Aromaticity | Trp6, Trp8 | Alanine | Major loss of activity | researchgate.net |

| Aromaticity | Trp | Bulky aromatic amino acids | Increased activity | researchgate.net |

| Charge | Arginine | Lysine | Reduced activity | asm.org |

| Structural | Cys3, Gln7 | Alanine | Increased activity | researchgate.net |

Identification of Minimal Active Fragments

Research has aimed to identify the smallest possible fragment of bovine lactoferricin that retains potent antimicrobial activity. This is valuable for reducing the cost and complexity of synthesizing active peptides.